Physical State and Processability: Liquid at Room Temperature vs. High-Melting Analogs
The target compound is a liquid at ordinary temperature, as described in patent JPH09216846A [1], while its parent diol TMBP (CAS 2417-04-1) exhibits a melting point of 222–225 °C and the unsubstituted BHBP (CAS 20994-26-7) melts at 210–212 °C . This physical state difference eliminates the need for high-temperature melting steps during formulation, enabling direct liquid blending with epoxies, isocyanates, and other reactive comonomers.
| Evidence Dimension | Physical state at room temperature |
|---|---|
| Target Compound Data | Liquid (ordinary temperature) [1] |
| Comparator Or Baseline | TMBP: mp 222–225 °C ; BHBP: mp 210–212 °C |
| Quantified Difference | Target is liquid; comparators are high-melting solids (>200 °C difference in processing window) |
| Conditions | Physical state assessment at ambient conditions |
Why This Matters
For industrial-scale liquid epoxy or polyurethane formulations, a liquid diol eliminates energy-intensive melting steps, reduces cycle time, and ensures homogeneous mixing—critical factors in procurement decisions for high-throughput manufacturing.
- [1] Yotsukaichi Gosei KK. Ethylene Oxide Adduct of 3,3',5,5'-Tetramethyl-4,4'-biphenol and Its Production. Japanese Patent JPH09216846A, 1997. Available at: https://www.sumobrain.com/patents/jp/Ethylene-oxide-adduct-3355-tetramethyl/JPH09216846A.html View Source
